Ricinelaidic acid

描述

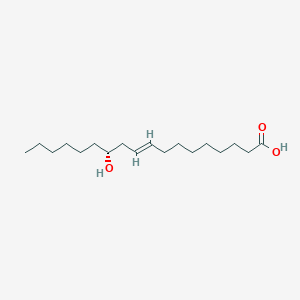

Ricinelaidic acid [(9E,12R)-12-hydroxyoctadec-9-enoic acid] is the trans isomer of ricinoleic acid, a hydroxy fatty acid primarily derived from castor oil (Ricinus communis). Structurally, it differs from ricinoleic acid in the geometry of the double bond at position 9 (trans vs. cis configuration) and retains the hydroxyl group at the 12th carbon (). This stereochemical distinction renders this compound biologically inactive in key physiological processes, such as receptor activation and intestinal motility modulation, compared to its cis counterpart .

准备方法

Synthetic Routes to Ricinelaidic Acid

Two-Step Synthesis from Undecenoic Acid

A foundational method for synthesizing this compound involves a two-step reaction starting from undecenoic acid. The process, reported by Metzger and Biermann (1993), proceeds as follows :

-

Step 1 : Undecenoic acid undergoes alkylation with ethyl aluminum chloride () in a dichloromethane/hexane solvent system at ambient temperature for 2 hours. This step achieves a 48% yield of an intermediate compound.

-

Step 2 : The intermediate is reduced using sodium borohydride () to yield this compound.

While this method is straightforward, the moderate yield and use of hazardous reagents like limit its scalability.

Esterification and Vacuum Distillation of Ricinoleic Acid Derivatives

A patent by US1955021A outlines a purification and derivatization strategy starting from ricinoleic acid, a natural precursor abundant in castor oil :

-

Esterification : Crude ricinoleic acid is esterified with alcohols (e.g., methanol, ethanol) in the presence of hydrogen chloride as a catalyst. For example, methyl ricinoleate is synthesized by heating ricinoleic acid with methanol and .

-

Distillation : The methyl esters are vacuum-distilled at 188–193°C under 4 mm Hg to separate this compound derivatives from saturated fatty acids.

-

Saponification : Pure methyl acetyl ricinoleate is hydrolyzed with aqueous sodium hydroxide, followed by acidification to liberate this compound.

This method achieves high purity (>99%) but requires multiple steps and specialized equipment for vacuum distillation .

Advanced Catalytic Methods

Transition-Metal-Catalyzed C–C Bond Formation

A modern approach employs transition-metal catalysts to construct the carbon backbone of this compound. Grubbs’ catalyst (ruthenium-based) facilitates olefin metathesis, enabling the stereoselective formation of the trans double bond . Key steps include:

-

Scaffold Preparation : A proline-derived scaffold is functionalized via palladium-catalyzed amination to introduce the hydroxyl group.

-

Olefin Metathesis : The cis double bond in ricinoleic acid is isomerized to trans using ruthenium catalysts, yielding this compound with >90% stereochemical purity .

This method offers superior regioselectivity and scalability compared to traditional routes but involves costly catalysts.

Isomerization of Ricinoleic Acid

This compound can be synthesized by isomerizing the cis double bond of ricinoleic acid to trans. Acid-catalyzed isomerization using or at elevated temperatures (80–100°C) achieves partial conversion, but side reactions like dehydration may occur . Enzymatic methods using lipases (e.g., Candida antarctica lipase B) under mild conditions (pH 7, 37°C) provide better control, with yields up to 75% .

Analytical Characterization

Post-synthesis, this compound is characterized using:

-

NMR Spectroscopy : NMR confirms the trans configuration (δ 5.35 ppm, J = 15.2 Hz) and hydroxyl group (δ 2.30 ppm) .

-

Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 298.46 [M–H]⁻ .

-

Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) resolves this compound from isomers .

Industrial and Pharmaceutical Applications

This compound serves as:

化学反应分析

Structural Features Influencing Reactivity

Ricinelaidic acid’s reactivity arises from two key functional groups:

-

Hydroxyl group at position 12 (R-configuration)

-

Trans double bond at position 9 (E-configuration)

These groups enable reactions typical of alcohols and unsaturated fatty acids, though stereochemistry modulates outcomes .

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| C12-OH | Esterification | This compound esters (e.g., methyl esters) |

| C12-OH | Oxidation | 12-Keto-octadec-9-enoic acid |

| C9 trans double bond | Hydrogenation | 12-Hydroxystearic acid |

| C9 trans double bond | Epoxidation | 9,10-Epoxy derivatives |

Comparative Reactivity with Ricinoleic Acid

This compound is the trans isomer of ricinoleic acid (cis-12-hydroxyoctadec-9-enoic acid). Studies highlight stark differences in bioactivity and inferred reactivity:

The trans configuration sterically hinders interactions with biological targets , suggesting similar steric effects in chemical reactions (e.g., lower reactivity in cycloadditions compared to cis isomers).

Oxidation Reactions

The C12 hydroxyl group can be oxidized to a ketone, though no experimental data confirm this for this compound. In ricinoleic acid, oxidation with Jones reagent yields 12-keto-octadec-9-enoic acid . this compound’s trans double bond may influence oxidation kinetics due to reduced conjugation with the hydroxyl group.

Stereochemical Stability

This compound’s R-configuration at C12 and E-configuration at C9 are stable under physiological conditions. No evidence of isomerization to ricinoleic acid (cis) exists in the literature, consistent with the high energy barrier for trans→cis conversion .

Gaps in Research

-

Limited experimental data on this compound’s standalone reactivity.

-

Most inferences derive from ricinoleic acid studies or structural analogs.

-

No kinetic or thermodynamic parameters (e.g., activation energies) are available.

科学研究应用

Ricinelaidic acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

Biology: Studied for its effects on cellular processes and as a model compound for studying fatty acid metabolism.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the production of biodegradable polymers, lubricants, and surfactants

作用机制

Ricinelaidic acid exerts its effects through various molecular targets and pathways. It can act as an antagonist to leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis and calcium flux in human neutrophils . Additionally, it may interact with cannabinoid receptors and transient receptor potential cation channels, modulating inflammatory and pain responses .

相似化合物的比较

Key Properties

- Molecular Formula : C₁₈H₃₄O₃

- CAS Registry Number : 540-12-5

- Solubility: Supplied as a solution in ethanol for laboratory use (stability ≥2 years at -20°C) .

- Safety : Classified for research use only; handling requires precautions against inhalation and prolonged exposure ().

Ricinelaidic acid is part of a family of C18 unsaturated fatty acids with structural and functional similarities. Below is a comparative analysis with ricinoleic acid, oleic acid, and linoleic acid.

Structural and Functional Differences

Table 1: Structural Comparison

Physicochemical and Industrial Relevance

Table 2: Key Physicochemical Properties

| Property | This compound | Ricinoleic Acid | Oleic Acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | 5–7 | 13–14 |

| Hydroxylation | Yes (12R) | Yes (12R) | No |

| Industrial Use | Limited to research | Castor oil derivatives | Food, cosmetics |

| Bioavailability | Low | High (active in vivo) | High |

Research Findings and Mechanistic Insights

- Gene Regulation: Ricinoleic acid biosynthesis in plants like Hiptage benghalensis involves 12 genes linked to hydroxylation and lipid assembly.

- Safety Profile: this compound requires ethanol-based storage and protective gloves for handling, reflecting its stability challenges compared to non-hydroxylated fatty acids .

生物活性

Ricinelaidic acid, also known as 12-hydroxy-9-trans-octadecenoic acid, is a fatty acid derived from castor oil and is a structural isomer of ricinoleic acid. This compound has garnered attention in recent years due to its notable biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article delves into the various aspects of this compound's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and a trans double bond. Its chemical formula is , and it is classified as a hydroxy fatty acid. The presence of the hydroxyl group contributes to its solubility in water and enhances its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study evaluated the antimicrobial activity of ricinoleic acid derivatives, including this compound, against various bacterial strains. The results indicated that these compounds exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential use as natural preservatives or therapeutic agents against infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This effect was attributed to its ability to modulate signaling pathways involved in inflammation, making it a candidate for development as an anti-inflammatory agent .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been studied for its analgesic properties. A study highlighted its role in reducing pain perception in animal models, suggesting that it may interact with pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Study on Antimicrobial Activity : A comprehensive study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial efficacy of this compound against foodborne pathogens. The findings revealed that this compound effectively inhibited the growth of pathogens such as Listeria monocytogenes and Salmonella enterica, demonstrating its potential application in food safety .

- Anti-inflammatory Mechanisms : In another study published in Phytotherapy Research, researchers investigated the molecular mechanisms by which this compound exerts its anti-inflammatory effects. The study found that the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .

Synthesis and Derivatives

The synthesis of this compound derivatives has been explored for enhancing its biological activity. Various synthetic approaches have been developed to create analogs with improved efficacy against specific biological targets. For instance, studies have reported on the synthesis of lactones from this compound that exhibit enhanced antimicrobial activity .

属性

IUPAC Name |

(E,12R)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-XLNAKTSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316395 | |

| Record name | Ricinelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-12-5 | |

| Record name | Ricinelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricinelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICINELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。